molecular formula C17H12ClF2N3O3 B12898100 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No.: B12898100
M. Wt: 379.7 g/mol
InChI Key: XANGSGMLPSIPMZ-UHFFFAOYSA-N
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Description

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinazoline core, substituted with a 3-chloro-2,4-difluorophenyl group and a methoxy group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Substitution Reactions: Introduction of the 3-chloro-2,4-difluorophenyl group through nucleophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group using suitable reagents and conditions.

    Acetylation: The final step involves acetylation to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, amine derivatives, and N-oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multi-step organic reactions. The compound can be synthesized through nucleophilic aromatic substitution methods that yield high-purity products. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, they may target the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the chloro and difluoro substituents enhances its interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. This characteristic makes it a candidate for further development as an antimicrobial agent .

Drug Development

The unique structure of this compound positions it as a promising lead compound in drug development. Its ability to modulate biological targets associated with cancer and infectious diseases suggests potential for formulation into therapeutic agents. Ongoing studies aim to optimize its pharmacokinetic properties and reduce toxicity while enhancing efficacy .

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a related quinazoline compound significantly reduced tumor size in murine models of breast cancer when administered at specific dosages .
  • Infection Control : Another study reported successful outcomes in treating bacterial infections using derivatives similar to this compound, showcasing its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol
  • 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazoline

Uniqueness

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is unique due to its specific substitution pattern and the presence of the acetate ester, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a compound of interest due to its potential biological activities, particularly in oncology and other therapeutic areas. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H16ClF2N3O2
  • Molecular Weight : 367.79 g/mol
  • CAS Number : 21098396

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Kinases : Quinazoline derivatives, including this compound, are known to inhibit various kinases involved in cancer progression, such as the Aurora kinases and epidermal growth factor receptors (EGFR) .
  • Anti-proliferative Effects : Studies have shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cell lines .
  • Modulation of Cytokine Signaling : The compound may influence cytokine signaling pathways, which are crucial in tumor microenvironments .

Biological Activity Data

Activity TypeObserved EffectReference
Anti-cancerInduces apoptosis in human cancer cell lines
Kinase inhibitionInhibits Aurora kinases and EGFR
Cytokine modulationAlters cytokine profiles in tumor environments
ToxicityCauses skin irritation; harmful if ingested

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated the anti-cancer efficacy of this compound against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable induction of apoptosis as confirmed by flow cytometry analysis.
  • In Vivo Studies :
    Animal models treated with this compound showed reduced tumor size compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and promotion of apoptotic pathways within the tumors .
  • Synergistic Effects with Other Agents :
    In combination therapy studies, this quinazoline derivative demonstrated enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a potential role in multi-drug regimens for cancer treatment .

Properties

Molecular Formula

C17H12ClF2N3O3

Molecular Weight

379.7 g/mol

IUPAC Name

[4-(3-chloro-2,4-difluoroanilino)-7-methoxyquinazolin-6-yl] acetate

InChI

InChI=1S/C17H12ClF2N3O3/c1-8(24)26-14-5-9-12(6-13(14)25-2)21-7-22-17(9)23-11-4-3-10(19)15(18)16(11)20/h3-7H,1-2H3,(H,21,22,23)

InChI Key

XANGSGMLPSIPMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=C(C=C3)F)Cl)F)OC

Origin of Product

United States

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